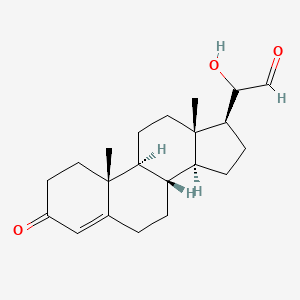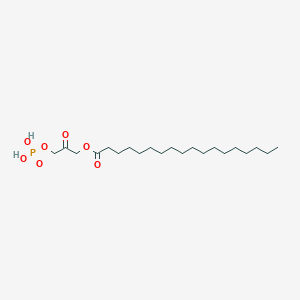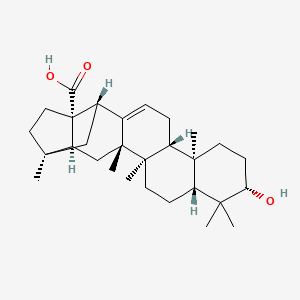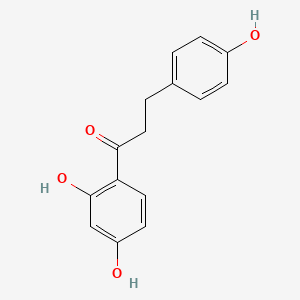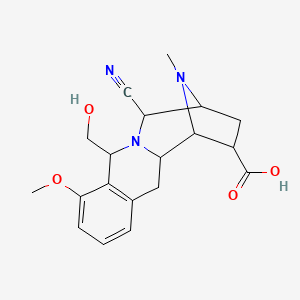
DX-52-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DX-52-1 is a cyanated derivative of quinocarmycin, a compound isolated from cultures of Streptomyces melanovinaceus . It has shown significant efficacy against melanoma cell lines and melanoma xenografts in mice . This compound has been selected for preclinical development due to its promising anti-cancer properties .
Preparation Methods
The preparation of DX-52-1 involves the cyanation of quinocarmycin. Industrial production methods for this compound are not extensively documented, but the process generally involves standard organic synthesis techniques such as cyanation reactions under controlled conditions .
Chemical Reactions Analysis
DX-52-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
DX-52-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of DX-52-1 involves the inhibition of cell migration by targeting radixin and galectin-3 . Radixin is a member of the ezrin/radixin/moesin family of membrane-cytoskeleton linker proteins that participate in signal transduction pathways . This compound binds specifically and covalently to the C-terminal region of radixin, disrupting its interactions with actin filaments and the cell adhesion molecule CD44 . Additionally, this compound targets galectin-3, a multifunctional protein involved in cell motility .
Comparison with Similar Compounds
DX-52-1 is unique in its dual targeting of radixin and galectin-3, which distinguishes it from other quinocarmycin analogs. Similar compounds include:
The parent compound from which this compound is derived.
KW2152: Another quinocarmycin analog with similar anti-cancer properties.
These compounds share structural similarities with this compound but differ in their specific molecular targets and mechanisms of action .
Properties
Molecular Formula |
C19H23N3O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |
InChI Key |
YGWHMSNGVVTUIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Synonyms |
8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl- DX 52-1 DX-52-1 NSC 607097 NSC-607097 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



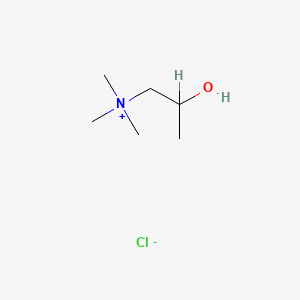
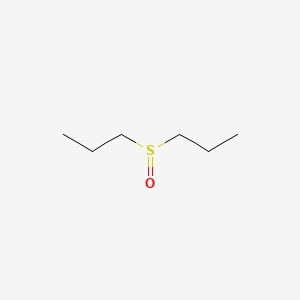
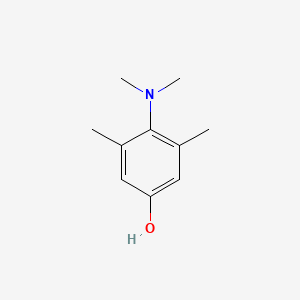


![(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B1221229.png)

